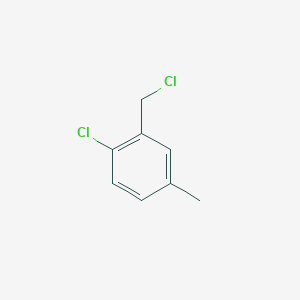

1-Chloro-2-(chloromethyl)-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Chloro-2-(chloromethyl)-4-methylbenzene” is a chemical compound with the molecular formula C7H6Cl2. It is also known by other names such as Toluene, o,α-dichloro-, α,o-Dichlorotoluene, α,2-Dichlorotoluene, o-Chlorobenzyl chloride, o,α-dichlorotoluene, Ortho-α-dichlorotoluene, 2-Chlorobenzyl chloride, alpha,o-Dichlorotoluene, 2,α-Dichlorotoluene, and 2,alpha-Dichlorotoluene .

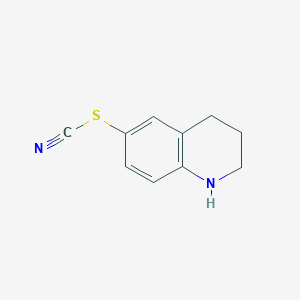

Molecular Structure Analysis

The molecular structure of “1-Chloro-2-(chloromethyl)-4-methylbenzene” consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-(chloromethyl)-4-methylbenzene” include a molecular weight of 161.03, a boiling point of 213 degrees Celsius, and a density of 1.2902 g/cm3 at 20 degrees Celsius . It is a clear, colorless to pale yellow liquid that is insoluble in water .Scientific Research Applications

Radical and Anionic Polymerization Mechanisms

1-Chloro-2-(chloromethyl)-4-methylbenzene is involved in the synthesis of poly(p-arylene vinylene) precursors, where both radical and anionic polymerization mechanisms are employed. This process results in the formation of polymers with high and low molecular weight fractions, indicating its utility in customizing polymer properties for specific applications (Hontis, V. D. Borght, Vanderzande, & Gelan, 1999).

Electrochemical Sensing

The compound serves as a foundation for developing electrochemical sensors. For instance, it has been used to determine 1-chloro-2,4-dinitrobenzene (CDNB) levels through a novel analytical configuration employing magnetic molecularly imprinted particles (mag-MIPs). This method showcases the potential of 1-Chloro-2-(chloromethyl)-4-methylbenzene derivatives in creating sensitive and selective sensors for environmental monitoring (Ruiz-Córdova et al., 2018).

Organometallic Chemistry

In organometallic chemistry, 1-Chloro-2-(chloromethyl)-4-methylbenzene derivatives have been utilized in synthesizing aryl(dimethyl)gallium compounds and methyl(diphenyl)gallium. These compounds exhibit trigonal planar coordinate gallium atoms in monomeric molecules, which associate into polymeric strands through intermolecular gallium π-aryl contacts. Such materials are stable and undergo substituent redistribution reactions, highlighting their significance in developing new organometallic compounds with unique properties (Jutzi et al., 2008).

Polymer Chemistry

The compound is instrumental in the field of polymer chemistry, as demonstrated by the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene. This dimagnesiated aromatic compound is characterized by its ability to undergo various reactions, such as hydrolysis and halogenation, suggesting its utility in creating novel polymeric materials with tailored functionalities (Reck & Winter, 1997).

Safety and Hazards

properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEZGJNZDIRIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![Tert-butyl 9a-formyl-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2992973.png)

![4-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine](/img/structure/B2992974.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)

![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)

![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)